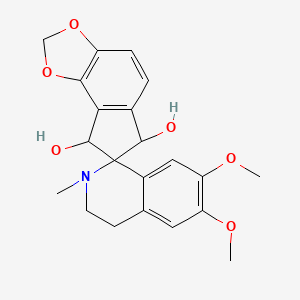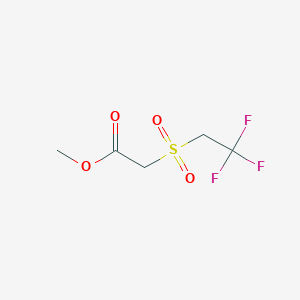
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure. This compound is characterized by its pyrazolium core, which is substituted with various functional groups, including methyl, methylphenyl, and propoxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazole core, followed by the introduction of the substituents through various chemical reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Common reagents used in the synthesis include alkyl halides, phenyl derivatives, and propoxy compounds, along with catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: Various substituents on the pyrazolium core can be replaced with other functional groups through substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems.
Comparison with Similar Compounds
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can be compared with other similar compounds, such as:
- 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride
- 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide These compounds share a similar pyrazolium core but differ in their counterions, which can influence their chemical and physical properties. The uniqueness of this compound lies in its specific substituents and counterion, which confer distinct reactivity and applications.
Properties
CAS No. |
60615-12-5 |
|---|---|
Molecular Formula |
C23H32N2O5S |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1,2-dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C22H28N2O.CH4O4S/c1-6-13-25-22-20(18-11-7-9-16(2)14-18)23(4)24(5)21(22)19-12-8-10-17(3)15-19;1-5-6(2,3)4/h7-12,14-15,20H,6,13H2,1-5H3;1H3,(H,2,3,4) |
InChI Key |
ZYYYMTZWPYGOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C([NH+](N(C1C2=CC=CC(=C2)C)C)C)C3=CC=CC(=C3)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)







![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)

